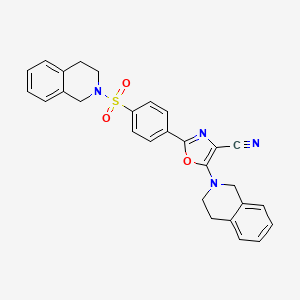
5-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)oxazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-2-[4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound that features a combination of tetrahydroisoquinoline and oxazole moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-2-[4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE typically involves multi-step organic synthesis. Key steps may include:
- Formation of the tetrahydroisoquinoline moiety through Pictet-Spengler reaction.
- Sulfonylation of the phenyl ring.
- Construction of the oxazole ring via cyclization reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the tetrahydroisoquinoline moiety.
Reduction: Reduction reactions could be used to modify the oxazole ring or the sulfonyl group.
Substitution: Various substitution reactions could be employed to introduce different functional groups onto the phenyl ring or the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used but could include various derivatives with modified biological or chemical properties.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Medicine
In medicinal chemistry, it could be explored for its potential therapeutic effects, such as anti-cancer, anti-inflammatory, or neuroprotective activities.
Industry
In the industrial sector, it might find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 5-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-2-[4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE would depend on its specific biological target. It could interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved would need to be elucidated through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
5-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-2-PHENYL-1,3-OXAZOLE-4-CARBONITRILE: Lacks the sulfonyl group, which could affect its biological activity.
2-[4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE: Lacks one of the tetrahydroisoquinoline moieties, potentially altering its chemical properties.
Uniqueness
The presence of both tetrahydroisoquinoline and sulfonyl groups in 5-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-2-[4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE may confer unique biological activities and chemical reactivity compared to similar compounds.
Propiedades
Fórmula molecular |
C28H24N4O3S |
|---|---|
Peso molecular |
496.6 g/mol |
Nombre IUPAC |
5-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C28H24N4O3S/c29-17-26-28(31-15-13-20-5-1-3-7-23(20)18-31)35-27(30-26)22-9-11-25(12-10-22)36(33,34)32-16-14-21-6-2-4-8-24(21)19-32/h1-12H,13-16,18-19H2 |
Clave InChI |
NLHFFGSFAOWACT-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC2=CC=CC=C21)C3=C(N=C(O3)C4=CC=C(C=C4)S(=O)(=O)N5CCC6=CC=CC=C6C5)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


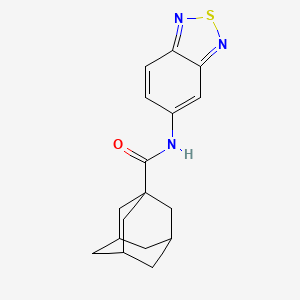
![3-(4-chlorophenyl)-7-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B14982475.png)
![(5Z)-5-[5-(1,3-benzodioxol-5-yl)pyrazolidin-3-ylidene]-1-methyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B14982483.png)

![N-[5-(4-chlorophenyl)-7-(4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3-nitrobenzamide](/img/structure/B14982488.png)
![4-chloro-N-[1H-indol-3-yl(thiophen-2-yl)methyl]-N-methylbenzamide](/img/structure/B14982495.png)
![2-(3,5-dimethylphenoxy)-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B14982503.png)
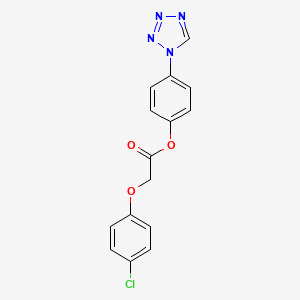
![(5Z)-5-[5-(4-chlorophenyl)pyrazolidin-3-ylidene]-6-hydroxy-3-methylpyrimidine-2,4(3H,5H)-dione](/img/structure/B14982516.png)
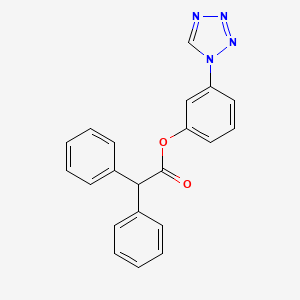
![2-(4-chlorophenyl)-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B14982529.png)
![N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-4-(prop-2-en-1-yloxy)benzamide](/img/structure/B14982530.png)
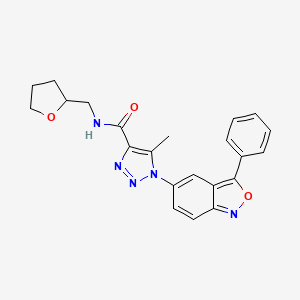
![{4-[7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}(3-methylphenyl)methanone](/img/structure/B14982535.png)
